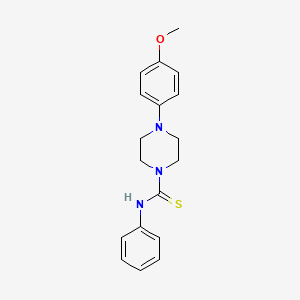

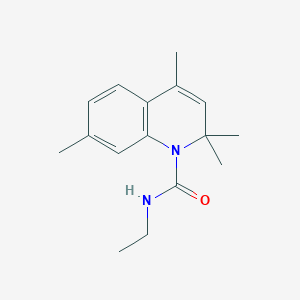

2,7,8-trimethyl-4-(4-morpholinyl)-5-quinolinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives, such as 2,7,8-trimethyl-4-(4-morpholinyl)-5-quinolinamine, often involves Buchwald–Hartwig amination or similar methods. A study by Bonacorso et al. (2018) reports the successful synthesis of related quinoline compounds via the Buchwald–Hartwig amination, indicating the feasibility of synthesizing complex quinoline derivatives through this method (Bonacorso et al., 2018).

Molecular Structure Analysis

The molecular structure of quinoline derivatives plays a crucial role in their chemical behavior and interaction with biomolecules. Studies often focus on the photophysical analyses to understand the intraligand and charge-transfer type transitions, which are critical for their application in optical devices and as ligands in biological systems (Bonacorso et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving quinoline derivatives can include interactions with DNA, as indicated by their strong ct-DNA binding properties. This interaction may involve π-stacking and/or hydrogen-bonding interactions, suggesting potential applications in drug design and molecular biology (Bonacorso et al., 2018).

Physical Properties Analysis

The physical properties of quinoline derivatives, including their photophysical characteristics, are essential for applications in luminescent materials and electronic devices. For example, rare-earth quinolinates exhibit near-infrared-emitting properties, making them candidates for optical devices (Van Deun et al., 2004).

Chemical Properties Analysis

The chemical properties, such as basicity and reactivity towards electrophilic and nucleophilic agents, define the utility of quinoline derivatives in synthetic chemistry and drug development. The introduction of morpholino groups can affect these properties, influencing their potential as pharmaceutical agents or organic synthesis intermediates. The electrochemical synthesis approach offers a green, one-pot procedure for synthesizing morpholino-substituted benzenamines, highlighting the diverse chemical reactivity of these compounds (Nematollahi & Esmaili, 2010).

Propiedades

IUPAC Name |

2,7,8-trimethyl-4-morpholin-4-ylquinolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-10-8-13(17)15-14(19-4-6-20-7-5-19)9-11(2)18-16(15)12(10)3/h8-9H,4-7,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQHNHPZWHBACW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=NC2=C1C)C)N3CCOCC3)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-pyrazol-1-yl)-N-{[3-(2-thienyl)-1H-pyrazol-4-yl]methyl}butanamide](/img/structure/B5659724.png)

![ethyl [5-({[(4-chlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5659730.png)

![4-[(3-thienylmethyl)amino]-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B5659750.png)

![methyl 2-[(benzoylamino)sulfonyl]benzoate](/img/structure/B5659767.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5659779.png)

![1-[(1H-benzimidazol-2-ylthio)acetyl]-4-piperidinecarboxamide](/img/structure/B5659791.png)

![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B5659792.png)

![(3S)-1-(5-{[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-benzimidazol-2-yl)-3-pyrrolidinol](/img/structure/B5659802.png)

![9-[(7-chloro-2-methylquinolin-4-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5659818.png)